molecular formula C16H19N3O3S2 B2709579 4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313973-21-6

4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2709579
CAS RN: 313973-21-6
M. Wt: 365.47
InChI Key: XTODEUWKITZZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as DMTB, is a synthetic compound that has been widely used in scientific research. DMTB is a benzothiazole derivative that has shown potential as a therapeutic agent for various diseases.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors, offering extra stability and higher efficiency, can be adsorbed onto surfaces through both physical and chemical means, suggesting potential applications in protecting metals from corrosion in industrial settings (Hu et al., 2016).

Synthetic Methodologies

Research has explored microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing efficient routes to novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These methodologies provide versatile building blocks for the construction of heterocyclic compounds, potentially useful in pharmaceuticals and materials science (Darweesh et al., 2016).

Biological Evaluations

Benzothiazole derivatives have been evaluated for their potential biological applications, including their inhibitory effects on human recombinant alkaline phosphatase and ecto-5'-nucleotidases. This suggests their relevance in medicinal chemistry for designing drugs targeting nucleotide protein interactions (Saeed et al., 2015).

Development of Novel Materials

Studies have also focused on the design and synthesis of benzothiazole derivatives for applications in luminescent supramolecular materials. These compounds exhibit self-assembly properties leading to columnar mesophases and display luminescent properties, indicating their potential use in photonic and electronic devices (Moyano et al., 2013).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-19(2)24(21,22)12-9-7-11(8-10-12)15(20)18-16-17-13-5-3-4-6-14(13)23-16/h7-10H,3-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTODEUWKITZZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.